REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[C:6]([CH3:14])=[C:7](C(O)=O)[NH:8][C:9]=1[CH3:10])([OH:3])=[O:2].[OH-].[K+]>O>[CH3:10][C:9]1[NH:8][CH:7]=[C:6]([CH3:14])[C:5]=1[CH2:4][C:1]([OH:3])=[O:2] |f:1.2|
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Name
|
4-Carboxymethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
|
Quantity
|
778 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1C(=C(NC1C)C(=O)O)C
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Name
|
|
Quantity
|
880 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
68 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to a pH of 2.5
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removed from the heat, and 800 mL of 10 N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
were slowly added
|
Type
|
CUSTOM
|
Details
|
decreased to 58° C. with the evolution of carbon dioxide
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 4° C
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed 3 times with 200 mL of water each time
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=C(C1CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |